2-(Fluoromethyl)-2-(iodomethyl)propane-1,3-diol
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Overview
Description
2-(Fluoromethyl)-2-(iodomethyl)propane-1,3-diol is an organic compound that contains both fluorine and iodine atoms attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-2-(iodomethyl)propane-1,3-diol typically involves the halogenation of a suitable precursor. One possible route is the halogen exchange reaction where a precursor compound like 2-(Chloromethyl)-2-(bromomethyl)propane-1,3-diol is treated with fluorinating and iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve multi-step synthesis processes, including halogen exchange reactions, purification steps, and quality control measures to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (fluorine and iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, alkoxide ions, or amines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alkanes or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Reactivity Studies: Investigated for their unique reactivity due to the presence of both fluorine and iodine atoms.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to the biological activity of halogenated compounds.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-2-(iodomethyl)propane-1,3-diol would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms can affect the compound’s lipophilicity, reactivity, and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-(bromomethyl)propane-1,3-diol: Similar structure but with different halogen atoms.
2-(Fluoromethyl)-2-(chloromethyl)propane-1,3-diol: Contains fluorine and chlorine instead of iodine.
Uniqueness
2-(Fluoromethyl)-2-(iodomethyl)propane-1,3-diol is unique due to the presence of both fluorine and iodine atoms, which can impart distinct reactivity and properties compared to compounds with other halogen substitutions.
Properties
CAS No. |
61729-12-2 |
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Molecular Formula |
C5H10FIO2 |
Molecular Weight |
248.03 g/mol |
IUPAC Name |
2-(fluoromethyl)-2-(iodomethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H10FIO2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 |
InChI Key |
OMWXAUCECQVFKK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CF)CI)O |
Origin of Product |
United States |
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